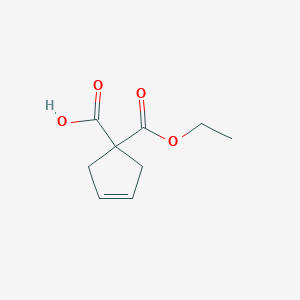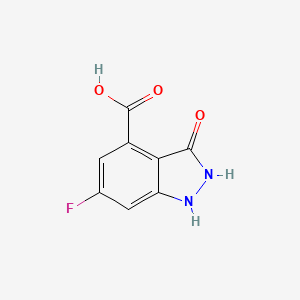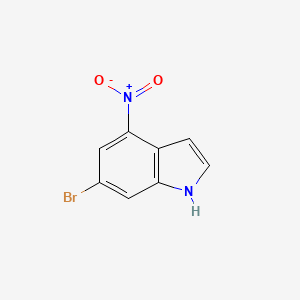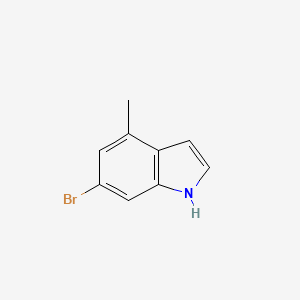
1-(乙氧羰基)-3-环戊烯-1-羧酸
货号 B1343742
CAS 编号:
76910-08-2
分子量: 184.19 g/mol
InChI 键: LIIWCZWMZNRZSV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of a compound like 1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid can be analyzed using various techniques, including spectroscopy, chromatography, and computational chemistry .科学研究应用
-
Organic Synthesis
-
Pharmaceuticals
-
Agrochemicals
-
Synthesis of Novel Acid Derivatives of 1,4-Dihydropyridines
- Application : This compound is used to synthesize novel acid derivatives of 1,4-Dihydropyridines .
- Method of Application : The synthesis is achieved via the electro-carboxylation of tetrasubstituted-1,4-dihydropyridines derivatives .
- Results : The synthesized compounds show excellent resistance against various microbes and the activity increased 2−3 folds after the introduction of acid groups .
-
Suzuki–Miyaura Coupling
- Application : This compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method of Application : The specific methods of application would depend on the particular Suzuki–Miyaura coupling process .
- Results : The specific outcomes would depend on the particular Suzuki–Miyaura coupling process .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Application : This compound can be used in the catalytic protodeboronation of pinacol boronic esters .
- Method of Application : The specific methods of application would depend on the particular catalytic protodeboronation process .
- Results : The specific outcomes would depend on the particular catalytic protodeboronation process .
-
Synthesis of Fluorescent Metal-Organic Frameworks (MOFs)
- Application : This compound is used in the synthesis of fluorescent MOFs .
- Method of Application : The synthesis is achieved via a standard Suzuki–Miyaura reaction between 1,3,6,8-tetrabromopyrene and (4-(ethoxycarbonyl)phenyl)boronic acid .
- Results : The synthesized MOFs can respond to small guest molecules .
-
Inhibition of a DYRK1-family Kinase in Candida Albicans
- Application : A small molecule produced by Lactobacillus species, which includes “1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid”, can block Candida albicans filamentation by inhibiting a DYRK1-family kinase .
- Method of Application : The specific methods of application would depend on the particular experimental setup .
- Results : The compound can prevent the yeast-to-filament transition in C. albicans through inhibition of Yak1 .
未来方向
属性
IUPAC Name |
1-ethoxycarbonylcyclopent-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-2-13-8(12)9(7(10)11)5-3-4-6-9/h3-4H,2,5-6H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIWCZWMZNRZSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC=CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid | |
CAS RN |
76910-08-2 |
Source


|
| Record name | 1-(ethoxycarbonyl)cyclopent-3-ene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别

![N-[(3R,4R)-1-Benzyl-4-[(2-chloroacetyl)amino]pyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1343663.png)






![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)
![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)




